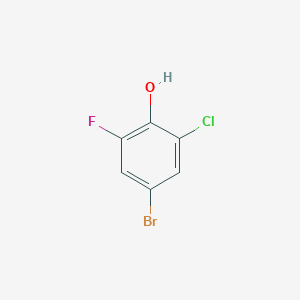









|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.C(=O)=O.CC(C)=O.C[Si](Cl)(C)C.C([O:25][B:26](OCC)[O:27]CC)C>C1COCC1>[Cl:10][C:4]1[CH:3]=[C:2]([B:26]([OH:27])[OH:25])[CH:7]=[C:6]([F:8])[C:5]=1[OH:9] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)F)O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
dry-ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.298 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OB(OCC)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
wise maintaining the temperature below −70° C.
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
followed by the second addition of n-butylitlium (1.06 ml, 2.66 mmol)
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below −65° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at −70° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
then quenched with 5M HCl (5 ml)
|
|
Type
|
STIRRING
|
|
Details
|
with stirring for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is diluted with water and EtOAc
|
|
Type
|
WASH
|
|
Details
|
the organic portion is washed with 5M NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
this organic portion is washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |